molecular formula C7H9N3O B8648997 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile

2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile

Cat. No.: B8648997
M. Wt: 151.17 g/mol
InChI Key: LDHICMFANRUQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile typically involves a series of reactions starting from readily available precursors. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with suitable dipolarophiles . This reaction is often catalyzed by metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can help scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce primary amines, and substitution reactions can result in a variety of substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can impart unique biological activities and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-(5-amino-1,2-oxazol-3-yl)-2-methylpropanenitrile

InChI

InChI=1S/C7H9N3O/c1-7(2,4-8)5-3-6(9)11-10-5/h3H,9H2,1-2H3

InChI Key

LDHICMFANRUQBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NOC(=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3-Amino-4,4-dimethyl-pent-2-endinitrile (10.0 g, 74 mmol) in MeOH (150 mL) is added NH2OH.HCl (10.0 g, 144 mmol). The mixture is stirred at 40° C. for 7 h, concentrated, suspended in isopropyl acetate (100 mL) and washed with 4 N aq. NaOH (2×100 mL) and brine (50 mL). The extracted org. layer is concentrated to provide 7.40 g of 2-(5-Amino-isoxazol-3-yl)-2-methyl-propionitrile. Yield: 66%; ESI-MS: 152 [M+H]+; 1H-NMR (DMSO-d6): 1.6, 5.1, 6.8 ppm.
Name
3-Amino-4,4-dimethyl-pent-2-endinitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared from 2,2-dimethyl-3-oxopentanedinitrile (500 mg, 3.68 mmol) and hydroxylamine sulfate (332 mg, 2.02 mmol) according to the method described for 3-isopropylisoxazol-5-amine in Example 122A Step 2. Purification via silica gel chromatography eluting with 5% to 60% ethyl acetate in hexanes, afforded 2-(5-aminoisoxazol-3-yl)-2-methylpropanenitrile as a colorless solid (130 mg, 23%). 1H NMR (300 MHz, CDCl3) δ 5.22 (s, 1H), 4.58 (brs, 2H), 1.72 (s, 6H); LC-MS (ESI) m/z 152 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
332 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.